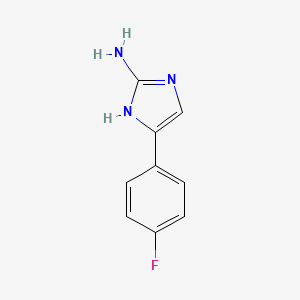

5-(4-fluorophenyl)-1H-imidazol-2-amine

Description

Significance of Imidazole (B134444) Scaffolds in Bioactive Molecules

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in a variety of biologically active compounds. researchgate.netnih.gov The structural features of the imidazole ring, including its electron-rich nature and ability to participate in hydrogen bonding, allow it to readily bind with a diverse range of enzymes and receptors. researchgate.netresearchgate.net

This versatile core is found in numerous natural products, such as the essential amino acid histidine and nucleic acids. biomedpharmajournal.orgimedpub.com Its significance is further highlighted by its incorporation into a multitude of FDA-approved drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govimedpub.com The ionizable nature of the imidazole ring can also improve the pharmacokinetic properties of drug candidates, enhancing solubility and bioavailability. biomedpharmajournal.org The adaptability of the imidazole nucleus for chemical modification allows medicinal chemists to synthesize extensive libraries of derivatives to explore structure-activity relationships and develop novel therapeutic agents. imedpub.com

Overview of Fluorine Substitution in Drug Design and Bioactivity Modulation

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.com Despite its minimal size, comparable to a hydrogen atom, fluorine's high electronegativity imparts profound effects on the physicochemical properties of a compound. tandfonline.combenthamscience.comscispace.com

One of the primary benefits of fluorination is the improvement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes. tandfonline.comnih.gov This can prolong the drug's duration of action in the body. Furthermore, fluorine substitution can alter a molecule's lipophilicity, which influences its absorption, distribution, and ability to permeate biological membranes. benthamscience.comnih.gov The strong electron-withdrawing nature of fluorine can also modify the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target. nih.govmdpi.com In some cases, fluorine atoms can form favorable electrostatic or hydrogen-bond interactions within a protein's binding pocket, leading to increased binding affinity and potency. benthamscience.commdpi.com

Research Context and Scope Pertaining to 5-(4-fluorophenyl)-1H-imidazol-2-amine as a Research Compound

The compound this compound, with the chemical formula C₉H₈FN₃, combines the privileged imidazole scaffold with a strategically placed fluorophenyl group. cymitquimica.com This specific combination makes it a compound of significant interest for chemical and pharmaceutical research. While extensive, dedicated studies on this exact molecule are not widely published, its research context can be understood by examining related structures.

Research into molecules containing the 4-fluorophenyl and imidazole (or benzo[d]imidazole) moieties has revealed potent biological activities. For instance, various 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been investigated as positive allosteric modulators of GABA-A receptors, which are important targets for neurological disorders. nih.govacs.org Similarly, other substituted imidazole derivatives incorporating fluorophenyl groups have been synthesized and evaluated for their potential as anticancer agents. japsonline.comnih.gov

Therefore, this compound serves as a valuable building block or lead compound in drug discovery programs. Its structure provides a template for creating new derivatives to probe biological systems, with the imidazole core offering a reliable anchor for target interaction and the fluorophenyl group providing a means to modulate metabolic stability and binding affinity. The primary scope of research involving this compound is in the exploration of novel therapeutic agents, particularly in areas like oncology and neuroscience, where its constituent chemical motifs have shown considerable promise.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHNVGOEKUWHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515124 | |

| Record name | 5-(4-Fluorophenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60472-17-5 | |

| Record name | 5-(4-Fluorophenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of 5 4 Fluorophenyl 1h Imidazol 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(4-fluorophenyl)-1H-imidazol-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides a complete picture of the molecular framework.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the fluorophenyl ring, and the amine group.

Imidazole Ring Protons : The proton at the C4 position of the imidazole ring is anticipated to appear as a singlet, as it has no adjacent protons to couple with. In a structurally similar compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the corresponding C4-H proton appears as a singlet at 7.03 ppm. mdpi.com For the target molecule, a similar chemical shift in the range of 7.0-7.3 ppm is expected.

Amine and Imidazole N-H Protons : The protons of the 2-amine group (-NH₂) and the imidazole ring (N-H) are expected to appear as broad singlets due to rapid exchange and quadrupolar relaxation. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but typically they would appear in the range of 5.0-8.0 ppm for the amine protons and further downfield (10-13 ppm) for the imidazole N-H. rsc.org

4-Fluorophenyl Protons : The protons on the 4-fluorophenyl ring will exhibit a characteristic second-order coupling pattern, often appearing as two multiplets or a doublet of doublets (an AA'BB' system). The protons ortho to the fluorine atom (H2' and H6') are coupled to the fluorine, while the protons meta to the fluorine (H3' and H5') are coupled to their ortho neighbors. In related compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the aromatic protons appear in the range of 7.34-8.21 ppm. nih.gov A similar pattern is expected for the target compound.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| C4-H (Imidazole) | 7.0 - 7.3 | s (singlet) | Based on imidazole ring environment. |

| -NH₂ (Amine) | 5.0 - 8.0 | br s (broad singlet) | Shift is solvent and concentration dependent. |

| N1-H (Imidazole) | 10.0 - 13.0 | br s (broad singlet) | Typically downfield, solvent dependent. |

| H3', H5' (Fluorophenyl) | ~7.2 - 7.4 | m or t | Meta to fluorine, appears as a triplet-like multiplet. |

| H2', H6' (Fluorophenyl) | ~7.5 - 7.8 | m or dd | Ortho to imidazole, coupled to fluorine. |

Carbon NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Imidazole Ring Carbons : Three distinct signals are expected for the imidazole ring. The C2 carbon, bonded to the amino group, is expected around 145-150 ppm. The C5 carbon, attached to the fluorophenyl ring, would be found around 135-140 ppm, while the C4 carbon would be the most upfield of the ring carbons, likely around 110-120 ppm. For the analogue 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the imidazole carbons C2, C4, and C5 resonate at 144.6 ppm, 111.7 ppm, and 137.2 ppm, respectively. mdpi.com

4-Fluorophenyl Carbons : The carbons of the fluorophenyl ring will show characteristic splitting due to coupling with the ¹⁹F nucleus. The ipso-carbon (C1') directly attached to the imidazole ring will be a singlet or a small doublet. The carbon directly bonded to fluorine (C4') will show a large one-bond coupling constant (¹JCF) and appear as a doublet around 160-165 ppm. The carbons ortho (C2', C6') and meta (C3', C5') to the fluorine will also appear as doublets with smaller coupling constants (²JCF and ³JCF, respectively). In 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the C-F carbon shows a doublet with a large coupling constant (J = 247.47 Hz). nih.gov

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling (JCF in Hz) |

|---|---|---|

| C2 (Imidazole) | 145 - 150 | - |

| C4 (Imidazole) | 110 - 120 | - |

| C5 (Imidazole) | 135 - 140 | - |

| C1' (Fluorophenyl) | ~125 - 130 | Small (⁴JCF) |

| C2', C6' (Fluorophenyl) | ~128 - 132 | Medium (²JCF ≈ 8-10 Hz) |

| C3', C5' (Fluorophenyl) | ~115 - 117 | Small (³JCF ≈ 3-5 Hz) |

| C4' (Fluorophenyl) | ~160 - 165 | Large (¹JCF ≈ 245-250 Hz) |

**3.1.3. Fluorine NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift provides a sensitive probe of the electronic effects of the substituted imidazole ring. In similar compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, the ¹⁹F signal appears as a singlet in the range of -110 to -111 ppm. nih.gov A similar chemical shift is anticipated for the target molecule.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguous assignment of ¹H and ¹³C signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy) : This experiment would show correlations between coupled protons. The primary use would be to confirm the connectivity within the 4-fluorophenyl ring, showing cross-peaks between the ortho protons (H2'/H6') and meta protons (H3'/H5').

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons with their directly attached carbons. It would definitively link the C4-H proton signal to the C4 carbon signal, and the aromatic proton signals (H2'/H6' and H3'/H5') to their respective carbon signals (C2'/C6' and C3'/H5'). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key expected correlations include:

The C4-H proton showing correlations to the C2, C5, and C1' carbons.

The ortho-protons (H2'/H6') of the phenyl ring showing correlations to the imidazole C5 carbon, confirming the point of attachment. mdpi.com

The imidazole N-H proton showing correlations to C2 and C5.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈FN₃), the molecular weight is 177.18 g/mol .

Molecular Ion Peak (M⁺) : In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 177. As the molecule contains an odd number of nitrogen atoms (three), the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule. researchgate.net

Fragmentation Analysis : The fragmentation pattern would be influenced by the stability of the aromatic imidazole and fluorophenyl rings. Common fragmentation pathways for related structures can provide insight. For instance, studies on 5-(cinnamyloxy)-1-(4-fluorophenyl)-1H-tetrazole show that fragmentation can be directed by the nature of the substituent on the fluorophenyl ring. nih.gov For the target compound, likely fragmentation pathways could include:

Loss of small molecules like HCN or NH₂CN from the imidazole ring.

Cleavage at the bond between the two rings, potentially leading to fragments corresponding to the fluorophenyl cation (m/z = 95) or the 2-amino-imidazole moiety.

The fluorophenyl cation (C₆H₄F⁺) is a stable fragment and would be expected at m/z 95.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The key functional groups in this compound are the amine (N-H), the imidazole ring (C=N, C=C, N-H), the aromatic phenyl ring (C=C, C-H), and the carbon-fluorine bond (C-F). The IR spectrum of a similar compound, 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, shows characteristic N-H, Ar-H, C=N, and C=C aromatic bands. rsc.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amine (-NH₂) & Imidazole (-NH-) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretch | Aromatic (Phenyl & Imidazole) | 3000 - 3100 | Medium-Weak |

| C=N Stretch | Imidazole Ring | 1590 - 1650 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1480 - 1600 | Medium, multiple bands |

| C-F Stretch | Aryl-Fluoride | 1100 - 1250 | Strong |

| C-H Bend (out-of-plane) | Aromatic Ring | 800 - 860 | Strong (para-substitution) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, bond lengths, bond angles, and the spatial relationship between adjacent molecules in the crystal lattice. For compounds such as this compound and its analogues, X-ray crystallography is instrumental in understanding their solid-state conformation and the non-covalent interactions that govern their crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., N–H⋯N Hydrogen Bonds)

A pertinent example can be found in the crystal structure of the closely related analogue, 4-[5-(4-fluorophenyl)-1H-imidazol-4-yl]pyridine. nih.goviucr.org In this compound, the crystal packing is characterized by intermolecular N–H⋯N hydrogen bonds. nih.goviucr.org Specifically, the N1–H1 group of the imidazole ring acts as a hydrogen bond donor, forming a strong interaction with the nitrogen atom (N15) of the pyridine (B92270) ring on an adjacent molecule. nih.goviucr.org This hydrogen bond has a measured length of 1.94 Å. iucr.org

This recurring N–H⋯N hydrogen bonding motif results in the formation of infinite chains of molecules extending parallel to the a-axis of the crystal. nih.goviucr.org The stability of the crystal structure is further enhanced by these extensive hydrogen-bonding networks. Similar interactions are observed in other imidazole-containing compounds, where N–H⋯N interactions between imidazole rings of neighboring molecules lead to the formation of hydrogen-bonded chains. mdpi.com The imidazole ring, with its proton-donating and proton-accepting capabilities, is a versatile component in establishing such supramolecular assemblies. nih.gov

Dihedral Angle Analysis of Substituted Phenyl and Imidazole Rings

In the case of 4-[5-(4-fluorophenyl)-1H-imidazol-4-yl]pyridine, the imidazole ring is not coplanar with its adjacent aromatic rings. nih.goviucr.org The dihedral angle between the mean plane of the imidazole ring and the 4-fluorophenyl ring is 36.60 (9)°. nih.goviucr.org This significant twist indicates a non-planar conformation in the solid state.

Furthermore, the analysis of this analogue reveals a dihedral angle of 28.2 (1)° between the imidazole ring and the pyridine ring. nih.goviucr.org The 4-fluorophenyl ring and the pyridine ring themselves are oriented at a dihedral angle of 44.68 (9)°. nih.goviucr.org Such twisted geometries are also observed in other related structures, for instance, in 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the rotation between the imidazole and phenyl rings is approximately 30°. mdpi.com

These non-planar arrangements are a common feature in such multi-ring systems and are a consequence of minimizing steric hindrance between the rings and optimizing packing efficiency in the crystal lattice.

Computational and Theoretical Investigations of 5 4 Fluorophenyl 1h Imidazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.net By approximating the complex many-electron problem, DFT allows for the calculation of various molecular parameters, providing a theoretical framework for understanding molecular behavior. For imidazole (B134444) derivatives, DFT methods, often using the B3LYP functional with basis sets like 6-311G, are employed to optimize molecular geometry and compute electronic properties. niscpr.res.inresearchgate.netppor.az

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. This charge transfer interaction within the molecule is a key indicator of its bioactivity. irjweb.com

Table 1: Examples of Calculated HOMO-LUMO Energies and Energy Gaps for Imidazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 irjweb.com |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -5.61 | -1.74 | 3.87 orientjchem.org |

This table presents data for related imidazole compounds to illustrate the typical range of values obtained through DFT calculations.

DFT calculations are also used to predict the reactivity of a molecule by identifying sites susceptible to electrophilic and nucleophilic attack. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. irjweb.com

Local reactivity is analyzed using Fukui functions and the molecular electrostatic potential (MEP). The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This helps in identifying the most probable sites for nucleophilic (attack by an electron donor) and electrophilic (attack by an electron acceptor) reactions. researchgate.net

The MEP provides a visual representation of the charge distribution on the molecule's surface. Regions with negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions with positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. semanticscholar.org For example, in studies of imidazole derivatives, MEP plots often reveal that nitrogen atoms in the imidazole ring are centers of maximum electron density and thus are likely sites for electrophilic interaction. niscpr.res.inorientjchem.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and conformational changes of atoms and molecules over time. These techniques are invaluable for understanding how a molecule like 5-(4-fluorophenyl)-1H-imidazol-2-amine behaves in a biological system or in solution.

A molecule's biological function is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. For molecules with rotatable bonds, such as the bond connecting the fluorophenyl ring to the imidazole core in this compound, multiple conformations can exist.

In the crystal structure of a related compound, 5-(4-flouorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, the dihedral angle (the angle between the planes) of the fluorophenyl ring relative to the central heterocyclic ring was found to be 35.72°. nih.gov Similarly, in 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, a significant twist of 30.24° was observed between the imidazole and phenyl rings. mdpi.com Such studies reveal that the rings are typically not coplanar. Molecular dynamics simulations can further explore the full range of motion and identify the most energetically favorable conformations in a dynamic environment.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. niscpr.res.in This approach allows for the calculation of molecular properties, such as NMR chemical shifts and orbital energies, in a simulated solution environment, providing results that are often more comparable to experimental data obtained in solution. niscpr.res.in

In Silico Prediction of Molecular Properties

In silico methods use computational approaches to predict a wide range of molecular properties, including pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. These predictions are crucial in early-stage drug discovery to assess the viability of a compound.

For example, software like SwissADME and ProTox-II can be used to predict the properties of novel compounds. mdpi.comals-journal.com Predictions for various N-aryl-4H-1,2,4-triazol-3-amine analogs showed that they generally followed Lipinski's rule of five, suggesting good potential for oral bioavailability. mdpi.comscispace.com This rule assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. scispace.com Toxicity predictions can estimate parameters like LD50 values and screen for potential hepatotoxicity, carcinogenicity, or mutagenicity based on the compound's structure. als-journal.com These in silico tools allow for the rapid screening of chemical libraries to prioritize compounds with favorable drug-like properties for further development. scispace.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone |

| 4[4,5-diphenyl-1(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]phenol |

| 5-(4-flouorophenyl)-4-(pyridin-4-yl)oxazol-2-amine |

| 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, along with their attached hydrogens. nih.gov It is a critical parameter for predicting the transport properties of drug candidates, such as their ability to permeate cell membranes. wikipedia.org For this compound, the calculated TPSA is 54.7 Ų. echemi.com

This value is significant because molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability. wikipedia.org Furthermore, a TPSA of less than 90 Ų is often considered a prerequisite for compounds intended to cross the blood-brain barrier and act on the central nervous system. wikipedia.org The TPSA of 54.7 Ų suggests that this compound has a high potential for good oral bioavailability and the ability to permeate biological barriers. nih.govwikipedia.org

Rotatable Bond Count

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This metric counts any single non-ring bond attached to a non-hydrogen atom. rgdscience.com The compound this compound has a rotatable bond count of one. echemi.com This single bond connects the fluorophenyl ring to the imidazole ring.

A low rotatable bond count (typically ≤ 10) is associated with higher oral bioavailability in rats. rgdscience.com The limited flexibility, as indicated by its single rotatable bond, suggests that the molecule does not have a large number of low-energy conformations, which can be advantageous for binding to a specific target receptor with high affinity.

Heavy Atom Count and Molecular Complexity

The heavy atom count is the total number of non-hydrogen atoms in a molecule. rgdscience.com For this compound, this value is 13. echemi.com This descriptor provides a basic measure of molecular size.

Molecular complexity is a more nuanced metric that considers the intricate arrangement of atoms and bonds within the structure. The complexity score for this compound is 168. echemi.com This value reflects the presence of multiple heteroatoms, a ring system, and aromaticity. Both the heavy atom count and complexity are within the typical range for small-molecule drug candidates.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening encompasses a range of computational techniques used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov These methods are broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods utilize the knowledge of known active molecules to identify others with similar properties, while structure-based methods rely on the 3D structure of the target protein. nih.govnih.gov Both methodologies are instrumental in identifying novel scaffolds and potential lead compounds for further development.

Molecular Docking Studies (Rigid and Induced Fit Docking)

Molecular docking is a prominent structure-based virtual screening technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is used to understand the interaction between a ligand, such as this compound, and the active site of a target protein.

In a typical docking study involving a similar scaffold, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, researchers identified key interactions with the GABA-A receptor. nih.govnih.gov The binding pose was stabilized by aromatic interactions with amino acid residues like Phe100, His102, Tyr160, and Tyr210. nih.gov The nitrogen atoms of the imidazole ring often act as hydrogen bond acceptors, mimicking interactions with key residues such as histidine. nih.gov

Rigid Docking: In this approach, both the ligand and the receptor are treated as rigid bodies. This method is computationally fast and is often used for screening very large databases.

Induced Fit Docking (IFD): This more advanced technique accounts for the flexibility of the protein's active site. Upon ligand binding, the receptor can undergo conformational changes to achieve a better fit. IFD provides a more realistic model of the binding event but is more computationally intensive.

For a molecule like this compound, docking studies would be employed to predict its binding affinity and pose within a target's active site, elucidating key hydrogen bonds, and hydrophobic or aromatic interactions that contribute to its biological activity.

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based or structure-based method used in drug discovery. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov

For this compound, a pharmacophore model would likely include:

One or more Hydrogen Bond Donors (HBD): From the primary amine (-NH2) group and the imidazole N-H.

A Hydrogen Bond Acceptor (HBA): The sp2-hybridized nitrogen atom in the imidazole ring.

An Aromatic Ring (RA): The 4-fluorophenyl group.

Once developed, this 3D pharmacophore model can be used as a query to rapidly screen large chemical databases to find other diverse molecules that possess the same essential features, and thus are also likely to be active at the same biological target. semanticscholar.org This approach is highly effective for identifying novel chemical scaffolds that may have improved properties over the initial lead compound. nih.gov

Biological Interactions and Mechanistic Elucidation of 5 4 Fluorophenyl 1h Imidazol 2 Amine and Its Derivatives

Enzyme Inhibition Studies and Mechanism of Action

The unique structural features of 5-(4-fluorophenyl)-1H-imidazol-2-amine and its analogs allow them to interact with a range of enzymatic targets, leading to the modulation of key biological pathways. The following sections detail the research findings related to their inhibitory effects on several important classes of enzymes.

Kinase Inhibition (e.g., p38 MAP Kinase, CDK2, VEGFR-2, PfPKG)

Kinases are a critical class of enzymes involved in cell signaling and are prominent targets for drug discovery. Derivatives of this compound have been investigated for their potential to inhibit various kinases.

The pyridinyl-imidazole scaffold, structurally related to this compound, has been a cornerstone in the development of p38 MAP kinase inhibitors. These inhibitors are known to bind to the ATP pocket of the enzyme, and their efficacy is influenced by the activation state of the kinase. nih.gov Studies have shown that these compounds can compete with ATP for binding to the active form of p38 MAP kinase. nih.gov Furthermore, some pyridinylimidazole inhibitors have demonstrated the ability to bind to the inactive form of p38, potentially reducing its rate of activation. nih.gov

While direct inhibitory data for this compound on Cyclin-Dependent Kinase 2 (CDK2) is not extensively documented in publicly available research, the 2-aminoimidazole and 2-arylaminopurine scaffolds are known to be effective in CDK2 inhibition. nih.govnih.gov Structure-activity relationship (SAR) studies on related purine (B94841) derivatives have highlighted that substitutions at the C-6 position can confer selectivity for CDK2 over other cyclins like CDK1. nih.gov For instance, certain 6-substituted 2-arylaminopurines have shown significantly greater inhibition of CDK2 compared to CDK1. nih.gov

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key strategy in anti-angiogenic therapies. Heterocyclic compounds, including those with imidazole (B134444) and quinazoline (B50416) cores, have been explored as VEGFR-2 inhibitors. nih.gov For some of these derivatives, the presence of a fluoro-substituted phenyl ring has been associated with potent anti-VEGFR-2 activity. nih.gov Docking studies of related compounds have suggested that they bind to the ATP-binding site of VEGFR-2.

The imidazole scaffold has been identified as a promising starting point for the development of inhibitors against Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a crucial target for anti-malarial drugs. nih.gov Research into imidazole-based inhibitors has revealed compounds with good in vitro potency against PfPKG. nih.gov For example, certain derivatives have demonstrated significant inhibitory activity, with studies ongoing to fully elucidate their mode of action. nih.gov

| Kinase Target | Derivative Class/Compound | IC50/Ki | Notes |

| PfPKG | Isoxazole-based analog | Ki values comparable to a known standard | Potent ATP competitive inhibitors with excellent selectivity over the human ortholog. nih.gov |

| PfPKG | Imidazole derivative 14b | - (No inhibition at 10 µM against human PKG) | Demonstrates excellent selectivity. nih.gov |

| CDK2 | 6-Substituted 2-arylaminopurines | IC50 values in the nanomolar to micromolar range | Selectivity over CDK1 is influenced by the C-6 substituent. nih.gov |

A primary mechanism by which many kinase inhibitors, including those with an imidazole core, exert their effect is through competition with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase. nih.gov The crystal structure of human p38 MAP kinase in complex with a pyridinyl-imidazole inhibitor revealed that the inhibitor molecule binds directly in the ATP pocket. nih.gov A key interaction involves a hydrogen bond between the pyridyl nitrogen of the inhibitor and the main chain amido nitrogen of a hinge region residue, mimicking the interaction of the N1 atom of ATP. nih.gov This competitive binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. nih.gov For PfPKG, isoxazole-based compounds, which are structurally related to imidazoles, have been demonstrated to be potent ATP-competitive inhibitors. nih.gov

Allosteric modulation represents an alternative mechanism of kinase inhibition where a molecule binds to a site distinct from the ATP-binding pocket, known as an allosteric site. imrpress.com This binding event induces a conformational change in the enzyme that alters its catalytic activity. mdpi.com While specific examples of allosteric modulation by this compound are not well-documented, the general principle has been explored for other small molecules targeting kinases. For instance, allosteric inhibitors have been identified for CDK2, where binding to a site adjacent to the ATP-binding pocket can disrupt the conformation required for cyclin A binding. nih.gov This mode of inhibition can offer greater selectivity compared to ATP-competitive inhibitors due to the lower conservation of allosteric sites across the kinome. acs.org

Cyclooxygenase (COX) Inhibition

| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | 19.5 | 0.29 | 67.2 nih.gov |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 nih.gov |

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (Compound 5b) | - | 0.71 | 115 nih.gov |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory process, catalyzing the production of leukotrienes. The 5-lipoxygenase (5-LOX) pathway is a significant target for anti-inflammatory therapies. researchgate.net Imidazo[1,2-a]pyridine-based compounds have been identified as potent 5-LOX inhibitors. nih.gov A structure-activity relationship study of this class of compounds led to the identification of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine as a potent 5-LOX inhibitor with an IC50 of 0.16 µM in intact cells and 0.1 µM in a cell-free assay. nih.gov While specific data for this compound is limited, research on 2-aminothiazoles, a related scaffold, has provided insights into the molecular mechanism of 5-LOX inhibition. nih.gov

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.govnih.gov Inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria. While direct studies on this compound are scarce, related imidazole-containing scaffolds have been investigated. For instance, imidazo[2,1-b]thiazole (B1210989) derivatives have been designed and shown to exhibit potent inhibitory activity against urease. nih.gov One such derivative demonstrated an IC50 value of 2.94 ± 0.05 µM, which was significantly more potent than the standard inhibitor thiourea. nih.gov Enzyme kinetics studies revealed a competitive mode of inhibition for this class of compounds. nih.gov The inhibition of urease by zinc ions and 2-methylimidazole (B133640) has also been reported, where zinc ions compete with the nickel ions in the enzyme's active site. unisi.it

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan. nih.gov In the context of oncology, the overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the microenvironment, which suppresses the anti-tumor activity of immune cells, such as T cells, thereby promoting immune tolerance for cancer cells. nih.govresearchgate.net Consequently, the inhibition of IDO1 has emerged as a significant strategy in cancer immunotherapy. researchgate.net

Derivatives of imidazole, including benzimidazole (B57391) analogues, have been identified as potent inhibitors of the IDO1 enzyme. nih.govnih.gov The mechanism of inhibition often involves the ligand binding to the heme iron within the active site of the enzyme and establishing interactions with hydrophobic pockets, designated as pocket A and pocket B. nih.gov Some imidazole-based inhibitors have been shown to interact with an additional "pocket C," forming a key hydrogen bond with the Lys238 residue. nih.gov

Research has led to the development of various imidazole-containing compounds with significant IDO1 inhibitory activity. For instance, the replacement of a bromopyrrole group with an indole (B1671886) moiety in certain benzimidazole derivatives resulted in compounds that inhibit IDO1 in cancer cell lines at low nanomolar concentrations with high selectivity. nih.gov While specific IC50 values for this compound are not extensively detailed in the provided context, the broader class of (benzo)imidazole derivatives has shown promise. For example, a compound identified as 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline demonstrated high cellular activity with IC50 values of 0.003 µM in HeLa cells and 0.022 µM in M109 cells. nih.gov Another study on isoxazolo[5,4-d]pyrimidin-4-one derivatives, which can be considered related scaffolds, also reported IDO1 inhibition, with one compound showing an IC50 value of 88 µM. nih.gov

| Compound | Target | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline | IDO1 | HeLa | 0.003 | nih.gov |

| 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline | IDO1 | M109 | 0.022 | nih.gov |

| Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative (Compound 15) | IDO1 | N/A | 88 | nih.gov |

Receptor Ligand Binding and Allosteric Modulation

GABA-A Receptor Interactions (e.g., α1/γ2 interface recognition)

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic drugs. google.com The benzodiazepine (B76468) binding site, located at the interface between the α and γ subunits, is a well-known allosteric modulatory site. cm-uj.krakow.plresearchgate.net Specifically, the α1/γ2 interface of the α1β2γ2 GABA-A receptor subpopulation is a target for compounds like zolpidem. nih.govacs.org

A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are structurally related to this compound, have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govacs.orgnih.gov These compounds act as bioisosteres of the imidazo[1,2-a]pyridine (B132010) scaffold found in classic drugs, mimicking their ability to interact with the α1/γ2 interface. nih.govacs.org

Radioligand binding studies have quantified the affinity of these derivatives. For example, compounds bearing a dimethylamide (pKi = 5.39) or a pyrrolidine (B122466) ring (pKi = 5.53) at the amide chain showed reasonable binding affinity for the GABA-A receptor. nih.govacs.org

| Compound | Binding Affinity (pKi) | Reference |

|---|---|---|

| Derivative with dimethylamide | 5.39 | nih.govacs.org |

| Derivative with pyrrolidine ring | 5.53 | nih.govacs.org |

| Zolpidem (reference) | 7.39 | nih.gov |

Estrogen Receptor (ER-α) Binding Affinity

The estrogen receptor α (ERα) is a critical target in the treatment of hormone-dependent breast cancers. nih.gov The search for novel selective estrogen receptor modulators (SERMs) is an active area of research. While direct binding data for this compound on ERα is scarce in the provided results, studies on other imidazole-containing heterocyclic compounds suggest potential interactions.

Molecular docking studies have been employed to predict the binding of imidazole derivatives to ERα. For example, a study on 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole showed a binding score of -7.22 kcal/mol, indicating a potential interaction stabilized by van der Waals forces and hydrogen bonding. bibliotekanauki.pl Other research has investigated natural products as ERα antagonists, with compounds like genistein (B1671435) (an isoflavone) showing high inhibitory activity with an IC50 value of 29.38 nM in a competitor assay. nih.gov These studies highlight that the general scaffold of a substituted imidazole or related heterocycle can be accommodated within the ERα binding pocket, although the specific affinity and functional activity (agonist vs. antagonist) are highly dependent on the complete molecular structure.

KCa2 Channel Potentiation Mechanisms

Small-conductance calcium-activated potassium (KCa2) channels are involved in regulating neuronal excitability. Positive modulators of these channels have therapeutic potential for conditions like ataxia. escholarship.org Research into KCa2 channel potentiation has focused on derivatives of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA). escholarship.org

Structure-activity relationship studies have shown that replacing the cyclohexane (B81311) ring of CyPPA with dihalophenyl groups can significantly increase potency. Specifically, N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives with halogen substitutions at the 3 and 4 positions or the 2 and 5 positions of the N-benzene ring conferred approximately 7-fold and 10-fold higher potency on KCa2.2a channels, respectively. escholarship.org These analogs were found to retain the subtype selectivity of CyPPA, potentiating KCa2.2a and KCa2.3 but not KCa2.1 or KCa3.1 channels. escholarship.org While these compounds are not direct derivatives of this compound, this research demonstrates that small heterocyclic molecules can act as potent and selective KCa2 channel potentiators.

Antimicrobial Activity Mechanistic Investigations

Antibacterial Mechanisms

The imidazole moiety is a core component of many compounds with significant antimicrobial properties. nih.govscispace.com Nitroimidazole derivatives, for instance, are effective against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves the reduction of the nitro group under anaerobic conditions to form a short-lived, highly reactive nitro radical anion. nih.gov This radical species can damage bacterial DNA and other critical macromolecules, leading to cell death. nih.gov

The antibacterial activity of imidazole derivatives is highly dependent on their specific chemical structure. For example, in a series of 4,5-diphenyl-1H-imidazole derivatives, one compound showed potency against Staphylococcus aureus that was two-fold greater than the reference drug ciprofloxacin, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. semanticscholar.org Another compound in the same series displayed moderate activity against Staphylococcus aureus and Enterococcus faecalis (MIC of 16 µg/mL for both). semanticscholar.org

The introduction of various functional groups, such as hydroxyl, methoxy (B1213986), nitro, and halogens, to the imidazole framework can enhance antibacterial and antifungal activities. nih.gov The mechanisms underlying the activity of non-nitroimidazole derivatives are diverse and can involve inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For instance, the anticancer drug 5-fluorouracil, which shares a fluorophenyl moiety, exerts antibacterial effects on Escherichia coli by inducing DNA damage, altering cellular metabolism (increasing ATP levels and the NAD+/NADH ratio), and promoting the production of reactive oxygen species (ROS). nih.gov

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4,5-diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus | 4 | semanticscholar.org |

| 4,5-diphenyl-1H-imidazole derivative (6c) | Staphylococcus aureus | 16 | semanticscholar.org |

| 4,5-diphenyl-1H-imidazole derivative (6c) | Enterococcus faecalis | 16 | semanticscholar.org |

| Ciprofloxacin (reference) | Staphylococcus aureus | ~8 | semanticscholar.org |

Anticonvulsant Activity Mechanistic Research

While direct mechanistic studies on this compound are not extensively detailed in the available literature, research on structurally similar imidazole and benzimidazole compounds provides significant insight into its probable anticonvulsant mechanisms. The primary mechanism of action for many anticonvulsant drugs involves redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk This is often achieved by modulating voltage-gated ion channels or enhancing inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). epilepsysociety.org.ukwikipedia.org

Research has identified a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles that act as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govacs.org GABA-A receptors are the major mediators of fast inhibitory transmission in the brain. nih.gov As PAMs, these compounds enhance the effect of GABA, the primary inhibitory neurotransmitter, by binding to a site on the receptor distinct from the GABA binding site, often the benzodiazepine site. google.comnih.gov This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, which is a key therapeutic strategy for controlling seizures. epilepsysociety.org.uk Electrophysiological studies on these related compounds have confirmed their ability to enhance GABA-induced ion currents, validating their allosteric modulatory properties. nih.gov Molecular docking studies further suggest that these molecules interact with the α1/γ2 interface of the GABA-A receptor, which is consistent with binding at the benzodiazepine site. nih.govacs.org

Therefore, it is hypothesized that the anticonvulsant activity of this compound and its derivatives is likely mediated through the positive allosteric modulation of GABA-A receptors, leading to an enhancement of inhibitory neurotransmission in the central nervous system.

Table 2: Potential Anticonvulsant Mechanisms of Imidazole-Based Compounds

| Compound Class | Proposed Target | Mechanism of Action | Consequence |

|---|---|---|---|

| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor (Benzodiazepine Site) | Positive Allosteric Modulation (PAM) | Enhanced GABA-mediated inhibitory neurotransmission |

| Imidazole-containing arylsemicarbazones | Putative Aryl Binding Site | Interaction with hydrogen bonding area | Reduction of seizure activity in scPTZ screen |

In Vitro Cellular Target Identification and Pathway Modulation

For the anticonvulsant properties of this compound derivatives, the primary cellular target identified through studies on analogous compounds is the GABA-A receptor. nih.gov Target engagement is demonstrated by the ability of these molecules to allosterically modulate receptor function. Specifically, related 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been shown to act as positive allosteric modulators, enhancing the receptor's response to GABA. nih.govacs.org

Molecular docking simulations have been employed to further elucidate the nature of this engagement. These computational studies predict that the imidazole-based scaffolds can fit within the benzodiazepine binding pocket located at the interface between the α and γ subunits of the GABA-A receptor. nih.govnih.gov The interaction is believed to mimic the steroelectronic properties of other known modulators that bind to this site. acs.org This binding event does not directly open the channel but rather induces a conformational change that increases the receptor's affinity for GABA or enhances the channel's opening probability when GABA is bound, thereby potentiating the inhibitory current. nih.gov

The interaction of this compound derivatives with their cellular targets initiates distinct molecular pathways corresponding to their antifungal and anticonvulsant activities.

Antifungal Pathway - Oxidative Stress Response: The primary pathway modulated by the antifungal derivatives is the cellular response to oxidative stress. By inducing the production of high levels of ROS within fungal cells, these compounds overwhelm the intrinsic antioxidant defense mechanisms, such as those involving superoxide (B77818) dismutases and catalases. frontiersin.org This imbalance leads to widespread, non-specific damage to vital cellular components, including lipids, proteins, and nucleic acids. The resulting cellular dysfunction and damage activate stress-induced cell death pathways, culminating in the demise of the fungal pathogen. nih.gov

Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl 1h Imidazol 2 Amine Analogues

Impact of Fluorine Substitution Position and Multiplicity on Bioactivity

Studies on related fluorinated phenylcyclopropylamines have shown that electron-withdrawing groups, like fluorine, on the aromatic ring can enhance the inhibition of certain enzymes. For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, para-substituted electron-withdrawing groups increased the potency of monoamine oxidase A (MAO-A) inhibition nih.gov. This suggests that a para-fluoro substitution, as seen in 5-(4-fluorophenyl)-1H-imidazol-2-amine, may be advantageous for certain biological targets.

The position of the fluorine atom (ortho, meta, or para) can drastically alter the electronic properties and conformation of the molecule, thereby affecting its interaction with biological targets. While a para-substitution is common, investigations into ortho- and meta-fluorinated analogues are crucial for a comprehensive SAR understanding. Furthermore, the introduction of multiple fluorine atoms can lead to synergistic or antagonistic effects on bioactivity. For example, di- or tri-fluorinated phenyl rings can exhibit altered lipophilicity and electronic distribution, which can modulate receptor binding and cellular permeability.

| Compound | Substitution Pattern | Biological Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|---|

| trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine | para-CF3, ortho-F (on cyclopropyl) | MAO-A/MAO-B | MAO-A/MAO-B selectivity of 7:1 | nih.gov |

| cis-2-fluoro-2-(para-fluorophenyl)cyclopropylamine | para-F, ortho-F (on cyclopropyl) | MAO-A/MAO-B | MAO-A/MAO-B selectivity of 1:27 | nih.gov |

| Benzimidazole-pyrimidine hybrid with para-fluoro substitution | para-F | DHFR | IC50 = 0.034 µM | mdpi.com |

Role of Substitutions on the Imidazole (B134444) Ring (e.g., at N1, C2)

Modifications to the imidazole ring, particularly at the N1 and C2 positions, have been shown to significantly influence the biological activity of 5-phenyl-1H-imidazol-2-amine analogues. The N1 position offers a site for introducing various substituents that can modulate the compound's physicochemical properties and its orientation within a binding pocket. For instance, the introduction of arylidene amino substituents at the N-1 position of imidazole-2-thiones has been explored for anticancer activity nih.gov. These bulky groups can establish additional interactions with the target protein, thereby enhancing binding affinity.

The C2-amino group is another key site for modification. Its basicity and hydrogen-bonding capacity are often crucial for receptor recognition. Replacing the amino group with other functionalities, such as a thiol group to create an imidazole-2-thione, can alter the electronic nature of the ring and its interaction profile nih.gov. Such modifications can shift the compound's activity towards different targets or modulate its potency. For example, in a series of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones, the nature of the substituent at the C5-phenyl ring and the N1-arylidene group had a significant impact on their cytotoxic effects against various cancer cell lines nih.gov.

| Compound Series | Substitution Position | Modification | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | N1 | Arylidene amino group | Modulated anticancer activity | nih.gov |

| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | C2 | Thione group | Contributed to cytotoxic effects | nih.gov |

Influence of Phenyl Ring Modifications on Receptor/Enzyme Interactions

Beyond fluorine substitution, other modifications to the phenyl ring at the C5 position of the imidazole core play a pivotal role in dictating the interaction with biological targets. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density of the phenyl ring and, by extension, the entire molecule. This, in turn, affects how the molecule interacts with the amino acid residues in the binding site of a receptor or enzyme.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3), increase the electron density of the aromatic ring, which can enhance pi-pi stacking interactions or cation-pi interactions with the target protein. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN), decrease the ring's electron density, which can be favorable for interactions with electron-rich residues.

For example, in a study of benzimidazole-pyrimidine hybrids, the presence of a simple phenyl ring or a fluoro-substituted phenyl ring at a specific position resulted in potent dihydrofolate reductase (DHFR) inhibitory activity. However, the introduction of other electron-withdrawing groups like chloro and nitro, or an electron-donating methoxy group at the para-position, led to a decrease or loss of activity mdpi.com. This highlights the sensitive nature of the substituent effects on biological activity. Computational studies on 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole have also shown that the position of electron-donating and electron-withdrawing groups affects the molecule's electronic structure and properties webofjournals.comwebofjournals.com.

| Compound Series | Phenyl Ring Substituent | Effect on Bioactivity | Reference |

|---|---|---|---|

| Benzimidazole-pyrimidine hybrids | para-Cl, para-NO2 | Decreased or loss of DHFR activity | mdpi.com |

| Benzimidazole-pyrimidine hybrids | para-OCH3 | Loss of DHFR activity | mdpi.com |

| trans-2-aryl-2-fluoro-cyclopropylamines | para-CF3 | Increased MAO-A inhibition | nih.gov |

| trans-2-aryl-2-fluoro-cyclopropylamines | para-CH3, para-OCH3 | No influence on MAO-A inhibition | nih.gov |

Stereochemical Considerations and Regioisomer Effects on Biological Efficacy

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as biomolecules are inherently chiral. For analogues of this compound that possess stereogenic centers, the different enantiomers or diastereomers can exhibit significantly different pharmacological activities. This is because the spatial arrangement of atoms in a molecule determines its ability to bind to a specific three-dimensional pocket in a biological target. One enantiomer may fit perfectly, leading to a potent biological response, while the other may have a much weaker interaction or even interact with a different target altogether. The enantioselective synthesis of chiral amines is therefore a critical area of research in medicinal chemistry nih.govacs.orgrochester.edu.

Regioisomerism, which relates to the different possible positions of substituents on the molecular scaffold, also has a profound impact on biological efficacy. For instance, the placement of a functional group on the phenyl ring (ortho, meta, or para) or on the imidazole ring can lead to vastly different biological outcomes. A study on fluorinated phenylcyclopropylamines demonstrated that trans-isomers were generally more potent inhibitors of MAO-A, while the less active cis-analogues were more selective for MAO-B nih.gov. This highlights how subtle changes in the spatial relationship between different parts of the molecule can lead to significant differences in activity and selectivity.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for understanding the SAR of this compound analogues. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for activity.

For instance, 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various imidazole-containing compounds nih.govresearchgate.netnih.govmdpi.com. These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. A 3D-QSAR study on (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives as GSK-3 inhibitors revealed that electrostatic and hydrogen-bond donor fields play important roles in their activity nih.gov.

Molecular docking simulations provide insights into the putative binding modes of these analogues within the active site of a target protein nih.govnih.govresearchgate.net. By visualizing the interactions between the ligand and the protein, researchers can rationalize the observed SAR and design new analogues with improved binding affinity. For example, docking studies of 1-phenyl-1H-1,2,3-triazole antagonists suggested that their binding sites are located in the channel-lining region of GABAA receptors nih.gov. These computational tools, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Advanced Applications in Chemical Biology Research for 5 4 Fluorophenyl 1h Imidazol 2 Amine

Development as Chemical Probes for Target Validation

Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study and validate the target's function in cellular or physiological contexts. rjpbr.com The development of potent and selective probes is a critical step in drug discovery. rjpbr.comnih.gov Derivatives of the fluorophenyl-imidazole scaffold have been instrumental in the validation of specific receptor subtypes as therapeutic targets.

A notable example involves the use of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, close structural analogs, as chemical probes for the α1β2γ2 subtype of the GABA-A receptor. nih.gov This receptor is highly expressed in the basal ganglia, a brain region crucial for motor control, making it a key target for neurological dysfunctions. nih.govnih.gov Researchers identified that molecules based on this scaffold act as positive allosteric modulators (PAMs) at the interface between the α1 and γ2 subunits of the receptor. nih.govacs.org

A significant challenge in developing effective chemical probes for in vivo studies is metabolic stability. nih.gov Probes that are rapidly metabolized can lead to misleading results. Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have shown that this scaffold confers enhanced metabolic stability compared to earlier generations of GABA-A receptor modulators like alpidem. nih.gov This stability is crucial for a probe to reach its target and exert its effect over a sufficient duration for observation and validation. h1.co The high metabolic robustness of these compounds validates their utility as reliable probes for exploring the therapeutic potential of modulating the α1β2γ2 GABA-A receptor. nih.govacs.org

Table 1: Metabolic Stability of a 2-(4-fluorophenyl)-1H-benzo[d]imidazole Derivative

| Compound | Parent Compound Remaining after 120 min Incubation |

|---|---|

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | 90% |

| Alpidem (Reference Compound) | < 10% |

Data sourced from studies on human liver microsomes. nih.gov

Use in Ligand Design for Specific Protein-Protein or Protein-Ligand Interactions

The rational design of ligands that can selectively bind to proteins is a cornerstone of modern drug discovery. This is particularly challenging for protein-protein interactions (PPIs), which often involve large, shallow interfaces. nih.gov However, the principles of targeting specific binding pockets also apply to protein-ligand interactions, where small molecules can modulate protein function.

The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has proven to be an excellent template for designing ligands that interact with the benzodiazepine (B76468) binding site of the GABA-A receptor, located at the α1/γ2 subunit interface. nih.gov Molecular docking studies have revealed the specific interactions that govern the binding of these ligands. The nitrogen atom at position 3 of the benzimidazole (B57391) ring is crucial as it mimics an interaction with the amino acid residue αHis102. nih.gov The binding pose is further stabilized by a series of aromatic interactions (both CH−π and π–π) with key residues from both the α1 and γ2 subunits. nih.gov

Key Amino Acid Interactions:

α1-Subunit: Phe100, His102, Tyr160, Tyr210 nih.gov

γ2-Subunit: Tyr58, Phe77 nih.gov

The fluorophenyl group plays a significant role in these interactions. The strategic placement of substituents on the benzimidazole core can drastically alter the binding orientation. For instance, placing a methyl group at the 6-position of the benzimidazole scaffold directs the molecule correctly into the allosteric site, whereas a methyl group at the 5-position leads to a steric clash that prevents binding. nih.govacs.org This detailed structural understanding allows for the rational design of new ligands with improved affinity and selectivity for specific protein targets.

Integration in Hybrid Chemical Systems for Enhanced Bioactivity

Molecular hybridization is a strategy in medicinal chemistry where two or more pharmacophores (structural units with known biological activity) are combined into a single molecule. This approach can lead to compounds with enhanced potency, dual-action capabilities, or novel biological activities.

The 5-(4-fluorophenyl) moiety has been successfully integrated into hybrid chemical systems to create potent antimicrobial agents. nih.gov In one such study, researchers synthesized a series of thiazole-based hybrids incorporating a 5-(4-fluorophenyl)pyrazolyl group. These hybrid molecules were designed by combining the known antimicrobial properties of thiazole, pyrazole (B372694), and triazole rings. nih.gov

The synthetic strategy involved reacting a carbothioamide precursor, 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, with various phenacyl bromides. nih.gov The resulting hybrid compounds were screened for their antimicrobial activity against a panel of bacteria and fungi. Several of the synthesized hybrids displayed remarkable biological potential, in some cases exceeding the efficacy of standard reference drugs. nih.gov

Table 2: Antimicrobial Activity of Selected 5-(4-fluorophenyl)-Containing Hybrid Compounds

| Compound ID | Organism | Inhibitory Zone (mm) |

|---|---|---|

| 33c | Staphylococcus aureus | 30 |

| 33c | Candida albicans | 30 |

| 33c | Saccharomyces cerevisiae | 30 |

| 27a | All tested microorganisms | Highest potency in its series |

| Ciprofloxacin (Reference) | Staphylococcus aureus | Not specified, but activity was comparatively lower |

| Ketoconazole (Reference) | Candida albicans | Not specified, but activity was comparatively lower |

Compound 33c is 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. nih.govCompound 27a is 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. nih.gov

Light-Controlled Activity Modulation of Derivatives

Photopharmacology is an emerging field that uses light to control the activity of bioactive molecules with high spatial and temporal precision. mdpi.com This is often achieved by incorporating a photoswitchable chemical group into the structure of a drug. This "photocaging" renders the drug inactive until it is exposed to a specific wavelength of light, which triggers a conformational change that activates the molecule.

While direct studies on the light-controlled modulation of 5-(4-fluorophenyl)-1H-imidazol-2-amine are not prevalent, the core imidazole (B134444) structure is amenable to such derivatization. A key example is the synthesis of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. mdpi.com This molecule contains an azo-benzene group (-N=N-), which is a well-known molecular photoswitch. Azo compounds can exist in two different geometric isomers, a thermally stable trans form and a metastable cis form. Irradiation with light of a specific wavelength can induce isomerization from trans to cis, and this process can be reversed with a different wavelength of light or by thermal relaxation.

This principle can be applied to this compound. By derivatizing the amine group or another position on the imidazole ring with a photoswitchable moiety like an azobenzene, it would be possible to create a molecule whose interaction with its biological target could be turned on or off with light. This approach offers the potential to precisely control biological processes in living systems, minimizing off-target effects and allowing for targeted activation of therapeutic agents. mdpi.com

Conclusion and Future Research Directions for 5 4 Fluorophenyl 1h Imidazol 2 Amine

Summary of Key Research Findings and Mechanistic Insights

The (4-fluorophenyl)imidazole moiety is a recognized pharmacophore, integral to molecules exhibiting a wide array of biological activities. The 2-aminoimidazole scaffold, found in marine natural products like oroidins, is also known for its diverse bioactivities. nih.gov Insights from derivatives suggest that 5-(4-fluorophenyl)-1H-imidazol-2-amine likely possesses therapeutic potential in oncology, inflammation, and neurology.

Anticancer and Kinase Inhibition: Derivatives featuring the (4-fluorophenyl)imidazole core have demonstrated notable anticancer properties. For instance, related 2-(4-fluorophenyl) imidazol-5-ones were synthesized and showed cytotoxic activity against several cancer cell lines, including Hela, MCF-7, PC3, and HCT-116. Mechanistically, this activity has been linked to the inhibition of key signaling proteins. Certain analogs have shown potent inhibition of crucial kinases involved in cancer progression, such as p38α mitogen-activated protein kinase (MAPK), Janus kinase 2 (JAK2), and Casein Kinase Idelta (CK1δ). nih.gov The strategic placement of different functional groups on the imidazole (B134444) ring was found to influence selectivity toward these specific kinases. nih.gov

Neurological Activity: Analogs such as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as metabolically stable positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor. acs.orgnih.govnih.gov The 2-(4-fluorophenyl) group, in particular, was noted for enhancing metabolic stability without negatively impacting molecular recognition at the receptor's benzodiazepine (B76468) site. acs.orgnih.gov Molecular docking studies suggest that these compounds mimic the binding of established drugs, with the imidazole (or benzimidazole) nitrogen interacting with key amino acid residues like αHis102 in the receptor's binding pocket. acs.orgnih.gov

Anti-inflammatory and Other Activities: The 2-aminoimidazole scaffold is a known guanidine (B92328) mimetic and can interact with metalloenzymes. nih.gov This has been leveraged in the design of inhibitors for human arginase I, an enzyme implicated in asthma and cardiovascular diseases. nih.gov Furthermore, the 2-aminoimidazole structure is central to compounds that inhibit the formation of bacterial biofilms, a key factor in persistent infections. frontiersin.org Adjuvants based on a similar 2-aminobenzimidazole (B67599) scaffold have been shown to potentiate the effects of antibiotics against multi-drug resistant gram-negative bacteria by interacting with lipopolysaccharide (LPS) in the bacterial outer membrane. nih.gov

Table 1: Summary of Biological Activities and Mechanisms of Related (4-fluorophenyl)imidazole Scaffolds

| Biological Activity | Molecular Target/Mechanism | Compound Class Studied |

|---|---|---|

| Anticancer | p38α MAPK, CK1δ, JAK2 Inhibition | 4-(4'-fluorophenyl)imidazoles |

| Neuromodulatory | Positive Allosteric Modulation of GABA-A Receptor | 2-(4-fluorophenyl)-1H-benzo[d]imidazoles |

| Anti-inflammatory | Inhibition of Human Arginase I | 2-aminoimidazole amino acids |

| Antibacterial | Biofilm Inhibition / Antibiotic Potentiation | 5-aryl-2-aminoimidazoles / 2-aminobenzimidazoles |

Unaddressed Research Questions and Methodological Challenges

Despite the promising data from related compounds, significant knowledge gaps exist for this compound itself.

Key Unaddressed Questions:

Specific Biological Profile: The primary unanswered question is the precise biological activity of this compound. Its efficacy in the areas of oncology, neurology, and inflammation has not been systematically evaluated.

Mechanism of Action: While its derivatives inhibit specific kinases and modulate receptors, the exact molecular targets of the parent compound remain unknown. Does it retain the multi-kinase inhibitory profile, or does the unsubstituted 2-amino group confer selectivity for a different target?

Pharmacokinetics and Metabolic Stability: The 4-fluorophenyl group is known to enhance metabolic stability in benzimidazole (B57391) analogs. acs.orgnih.gov However, the complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of this compound, has not been characterized.

Methodological Challenges:

Synthesis and Purification: While numerous synthetic routes for imidazole derivatives exist, achieving high yields and purity for specific isomers like this compound can be challenging. chemijournal.commdpi.com Methods often require careful control of reaction conditions to ensure correct regioselectivity and may involve multi-step purifications to separate it from other isomers.

Chemical Stability and Solubility: The physicochemical properties of the compound, such as its aqueous solubility and stability under physiological conditions, are crucial for biological testing but have not been thoroughly documented. Poor solubility could pose a significant hurdle for in vitro and in vivo assays.

Disorder in Crystal Structures: Crystallographic analysis of related imidazole compounds has sometimes revealed molecular disorder, where the precise location of the N-H proton on the imidazole ring is ambiguous. mdpi.com This can complicate the detailed interpretation of intermolecular interactions required for rational drug design.

Promising Avenues for Further Academic Investigation and Compound Optimization

The existing body of research on related molecules provides a clear roadmap for future investigations into this compound, positioning it as a valuable lead compound for optimization.

Further Academic Investigation:

Systematic Biological Screening: The immediate priority is to conduct a comprehensive screening of the compound against a diverse panel of targets. This should include cancer cell lines (e.g., breast, colon, prostate), a range of protein kinases (MAPK, JAK, CDK families), key neurological receptors (especially GABA-A), and assays for anti-inflammatory and antimicrobial/antibiofilm activity.

In-depth Mechanistic Studies: Should promising activity be identified, detailed mechanistic studies are warranted. Techniques such as enzymatic assays, radioligand binding studies, and cellular thermal shift assays (CETSA) can confirm direct target engagement. X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein would provide invaluable structural insights for future design.

Comparative Analysis: A head-to-head comparison of this compound with its more decorated and studied analogs would help delineate the essential contributions of the core scaffold versus its various substituents.

Compound Optimization: this compound serves as an excellent starting point for the generation of new chemical entities with enhanced potency, selectivity, and drug-like properties.

N1-Position Derivatization: The N1 position of the imidazole ring is a prime site for modification to improve pharmacokinetic properties or introduce new binding interactions. Alkylation or acylation at this position could enhance potency or modulate solubility.

2-Amino Group Modification: The 2-amino group can be functionalized to explore SAR. Synthesis of amide, sulfonamide, or urea (B33335) derivatives could introduce new hydrogen bond donors/acceptors, potentially increasing affinity and selectivity for a given target.